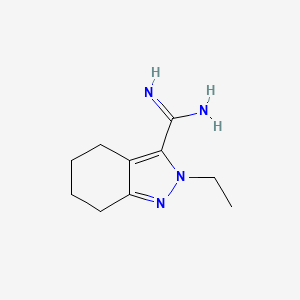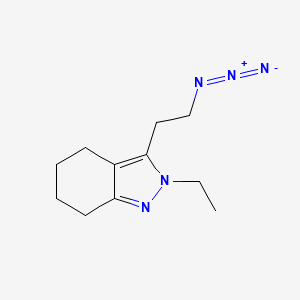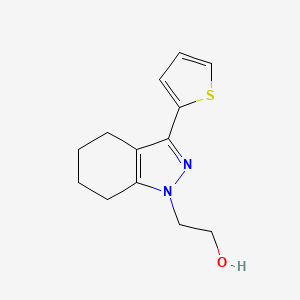![molecular formula C9H11F3N2O B1479799 1-Etil-3-(trifluorometil)-1,4,6,7-tetrahidropirano[4,3-c]pirazol CAS No. 2098051-11-5](/img/structure/B1479799.png)
1-Etil-3-(trifluorometil)-1,4,6,7-tetrahidropirano[4,3-c]pirazol
Descripción general
Descripción
“1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry due to its ability to influence the chemical and physical properties of molecules, including their polarity, lipophilicity, and metabolic stability .
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Los derivados de pirazol son conocidos por su amplia gama de actividades biológicas. Pueden actuar como agentes antibacterianos, antiinflamatorios, anticancerígenos, analgésicos, anticonvulsivos, antihelmínticos, antioxidantes y herbicidas . El grupo trifluorometilo en el compuesto podría mejorar estas propiedades debido a su naturaleza electronegativa.
Síntesis de Agentes Antifúngicos
Los compuestos con un núcleo de pirazol se utilizan en la síntesis de agentes antifúngicos. La estructura específica de “1-Etil-3-(trifluorometil)-1,4,6,7-tetrahidropirano[4,3-c]pirazol” puede ofrecer interacciones únicas con las enzimas o proteínas fúngicas .
Inhibidores de la Enoil Reductasa
Los derivados de pirazol se han utilizado en la síntesis de inhibidores de éter de diarilo de la enoil reductasa de Toxoplasma gondii . Esta enzima es crucial para la supervivencia del parásito Toxoplasma gondii, y los inhibidores pueden ser tratamientos potenciales para la toxoplasmosis.
Elaboración Regioselective
La estructura del compuesto permite una elaboración regioselective a través de químicas de litiación/captura electrofílica. Esto es útil en química sintética para crear moléculas complejas con alta precisión .
Catálisis
Los pirazoles se pueden utilizar como catalizadores en varias reacciones químicas debido a sus propiedades electrónicas únicas. El grupo trifluorometilo podría potencialmente mejorar la actividad catalítica al influir en la distribución electrónica en la molécula .
Ciencia de Materiales
Las propiedades electrónicas de los pirazoles los convierten en candidatos para su uso en aplicaciones de ciencia de materiales, como semiconductores orgánicos o como componentes en dispositivos electrónicos .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets .
Mode of Action
It is known that pyrazole derivatives interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been found to have a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of a compound .
Análisis Bioquímico
Biochemical Properties
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory and signaling pathways . The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activities. Additionally, 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing these interactions.
Cellular Effects
The effects of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to altered cellular responses . Furthermore, 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been shown to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual breakdown, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, indicating its potential for long-term applications.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and nucleus. This localization is crucial for its biological activity, as it allows the compound to interact with its target molecules effectively.
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a vital role in its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it affects gene expression and DNA replication. The precise localization of the compound is essential for its therapeutic potential and efficacy.
Propiedades
IUPAC Name |
1-ethyl-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c1-2-14-7-3-4-15-5-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOHALLWVHBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479719.png)

![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479725.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479728.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479732.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479734.png)
![Methyl 2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479735.png)
![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479736.png)
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479737.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479738.png)
![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479739.png)
